molecular formula C7H8N4 B3048307 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1638760-18-5

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B3048307
CAS No.: 1638760-18-5
M. Wt: 148.17
InChI Key: GOCNRYDZTVESBF-UHFFFAOYSA-N
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Description

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound with a molecular formula of C7H8N4. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is the Janus kinase 1 (JAK1) . JAK1 is a key component of the JAK-STAT signaling pathway, which plays a crucial role in the transduction of cytokine-mediated signals . This compound also has potential interactions with Bruton’s tyrosine kinase (BTK), which is involved in B-cell signaling .

Mode of Action

This compound acts as a JAK1-selective inhibitor . It binds to the ATP-binding site of JAK1, thereby inhibiting its kinase activity . This results in the suppression of the JAK-STAT signaling pathway, which in turn modulates the expression of genes involved in cell proliferation, differentiation, and immune response .

Biochemical Pathways

By inhibiting JAK1, this compound disrupts the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . The disruption of this pathway can lead to a decrease in inflammation and immune response .

Pharmacokinetics

One study indicates that a structurally similar compound exhibited desired pharmacokinetic properties in mouse and rat in vivo studies

Result of Action

The inhibition of JAK1 by this compound can lead to a decrease in inflammation and immune response . This can result in the suppression of various immune-related diseases, such as rheumatoid arthritis . In addition, it can also inhibit the growth of certain types of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the use of 5-bromo-2,4-dichloropyrimidine and terminal alkynes through a palladium-catalyzed Sonogashira reaction, followed by tandem cyclization using tetrabutylammonium fluoride . Another approach includes the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyrimidine derivatives .

Scientific Research Applications

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific structure and biological activities. Similar compounds include:

These compounds share a similar pyrrolopyrimidine skeleton but differ in their specific substitutions and therapeutic applications.

Properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCNRYDZTVESBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253228
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638760-18-5
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638760-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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